
(5-(Difluoromethoxy)-1H-indazol-6-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-(Difluoromethoxy)-1H-indazol-6-yl)boronic acid: is a boronic acid derivative that features a difluoromethoxy group attached to an indazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Difluoromethoxy)-1H-indazol-6-yl)boronic acid typically involves the formation of the indazole ring followed by the introduction of the boronic acid group. One common method involves the cyclization of appropriate precursors under controlled conditions to form the indazole core, followed by borylation reactions to introduce the boronic acid functionality.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow chemistry and automated synthesis to optimize reaction conditions and minimize waste.
Chemical Reactions Analysis
Types of Reactions
(5-(Difluoromethoxy)-1H-indazol-6-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding boronic esters or acids.
Reduction: Formation of boron-containing reduced species.
Substitution: Reactions with electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include various boronic esters, reduced boron species, and substituted indazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5-(Difluoromethoxy)-1H-indazol-6-yl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group allows it to participate in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its unique structure may interact with biological targets in ways that could lead to the development of new therapeutic agents.
Industry
In industry, this compound is used in the development of advanced materials, including polymers and catalysts. Its boronic acid functionality can be exploited to create materials with specific properties.
Mechanism of Action
The mechanism of action of (5-(Difluoromethoxy)-1H-indazol-6-yl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The difluoromethoxy group may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (5-Methoxy-1H-indazol-6-yl)boronic acid
- (5-Trifluoromethoxy-1H-indazol-6-yl)boronic acid
- (5-Chloro-1H-indazol-6-yl)boronic acid
Uniqueness
(5-(Difluoromethoxy)-1H-indazol-6-yl)boronic acid is unique due to the presence of the difluoromethoxy group, which can influence its chemical reactivity and biological activity. This group can enhance the compound’s stability and binding interactions compared to similar compounds with different substituents.
Properties
Molecular Formula |
C8H7BF2N2O3 |
|---|---|
Molecular Weight |
227.96 g/mol |
IUPAC Name |
[5-(difluoromethoxy)-1H-indazol-6-yl]boronic acid |
InChI |
InChI=1S/C8H7BF2N2O3/c10-8(11)16-7-1-4-3-12-13-6(4)2-5(7)9(14)15/h1-3,8,14-15H,(H,12,13) |
InChI Key |
ZIDKZUOMCAFEDA-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=C1OC(F)F)C=NN2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


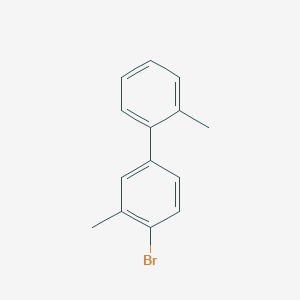
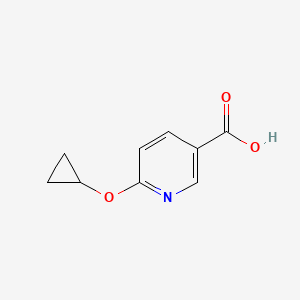
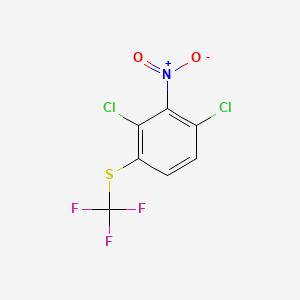
![7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine](/img/structure/B14037419.png)

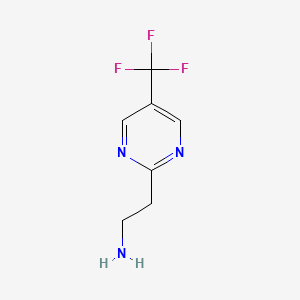
![(1-(tert-Butyl)-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazol-5-yl)methanamine](/img/structure/B14037443.png)
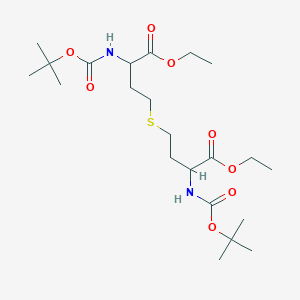

![2-(6-Aminospiro[3.3]heptan-2-YL)propan-2-OL](/img/structure/B14037450.png)


![4,4,5,5-Tetramethyl-2-(4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)-1,3,2-dioxaborolane](/img/structure/B14037468.png)
![1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine 2HCl](/img/structure/B14037473.png)
